4-Azido-L-phenylalanine
Overview
Description
p-Azidophenylalanine is an unnatural amino acid that has gained significant attention in scientific research due to its unique properties. It is characterized by the presence of an azide group attached to the para position of the phenylalanine molecule. This compound is particularly useful as a vibrational reporter in protein studies and has applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
4-Azido-L-phenylalanine (AzF) is an unnatural amino acid that is primarily used as a photoaffinity probe . It is incorporated into proteins at specific sites, making proteins the primary targets of AzF . The azide group in AzF can react with molecules containing alkyne groups .
Mode of Action
AzF is incorporated into proteins using amber codon suppression . Once incorporated, it can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction allows AzF to form covalent bonds with these molecules, enabling the study of protein interactions .
Biochemical Pathways
The primary biochemical pathway involving AzF is the process of protein synthesis and modification. AzF is incorporated into proteins during synthesis, replacing a natural amino acid . Once incorporated, the azide group in AzF can react with alkyne-bearing molecules in a CuAAC reaction . This reaction is part of the “click chemistry” toolbox, a set of reactions known for their reliability and specificity .
Pharmacokinetics
The water solubility of AzF suggests it could be readily absorbed and distributed in the body. Its stability in ambient light is low, which may affect its bioavailability .
Result of Action
The incorporation of AzF into proteins allows for the study of protein interactions . For example, it has been used to study receptor dimerization . By incorporating AzF into a receptor at specific interaction sites and then irradiating the protein, researchers can induce cross-linking between receptors, forming a covalently bonded dimer . This provides evidence supporting the role of receptor dimerization in biological processes .
Action Environment
The action of AzF is influenced by environmental factors. Its stability in ambient light is low, which can limit its utility . New stable photoaffinity probes are being developed to address this issue . Additionally, the reaction between the azide group in AzF and alkyne-bearing molecules requires the presence of copper (I) to catalyze the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Azidophenylalanine typically involves the modification of phenylalanine. One common method is the Ullman-like copper(I)-catalyzed azidation of phenylalanine. This reaction is performed under controlled conditions to ensure the safe handling of the azide group, which can be explosive .
Industrial Production Methods
In industrial settings, p-Azidophenylalanine can be produced using cell-free protein synthesis (CFPS) methods. This involves the incorporation of the compound into proteins in a controlled environment, allowing for the production of modified proteins with specific functionalities .
Chemical Reactions Analysis
Types of Reactions
p-Azidophenylalanine undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine, which is useful for further functionalization of proteins.
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Common Reagents and Conditions
Reduction: Common reagents include imidazole-1-sulfonyl azide, which selectively recovers the azide group.
Click Chemistry: Copper catalysts are used for CuAAC reactions, while SPAAC reactions do not require a catalyst.
Major Products
The major products of these reactions include modified proteins and biopolymers with new functionalities, which can be used in various applications .
Scientific Research Applications
p-Azidophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a vibrational reporter to study local protein environments and structural dynamics.
Biology: The compound is incorporated into proteins to study their interactions and functions in living cells.
Medicine: p-Azidophenylalanine is used in the development of new therapeutic proteins and biopolymers .Comparison with Similar Compounds
Similar Compounds
p-Propargyloxy-l-phenylalanine: Another unnatural amino acid used in protein modification.
4-Azido-L-phenylalanine hydrochloride: A similar compound with slightly different properties.
Uniqueness
p-Azidophenylalanine is unique due to its ability to participate in both CuAAC and SPAAC reactions, making it highly versatile for protein modification. Its vibrational properties also make it an excellent tool for studying protein dynamics and interactions .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-azidophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHIKRLROONTL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186829 | |
Record name | 4-Azidophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33173-53-4 | |
Record name | p-Azido-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33173-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azidophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033173534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azidophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AZIDO-L-PHENYLALANINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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